molecular formula C2H6Na2O7P2 B13868520 Disodium Etidronate-d3 (methyl-d3)

Disodium Etidronate-d3 (methyl-d3)

Cat. No.: B13868520
M. Wt: 253.01 g/mol
InChI Key: GWBBVOVXJZATQQ-GXXYEPOPSA-L
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Description

Disodium Etidronate-d3 (methyl-d3) is an isotopically labeled compound, specifically a bisphosphonate, which is widely used in scientific research. The compound is known for its utility in studying bone resorption and other related processes due to its structural similarity to naturally occurring bisphosphonates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium Etidronate-d3 (methyl-d3) typically involves the reaction of deuterated methyl groups with etidronic acid. The process includes the following steps:

Industrial Production Methods

Industrial production of Disodium Etidronate-d3 (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Disodium Etidronate-d3 (methyl-d3) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states .

Scientific Research Applications

Disodium Etidronate-d3 (methyl-d3) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium Etidronate-d3 (methyl-d3) involves its interaction with bone tissue. The compound inhibits osteoclast-mediated bone resorption by binding to hydroxyapatite crystals in the bone matrix. This binding prevents the dissolution of these crystals, thereby reducing bone resorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium Etidronate-d3 (methyl-d3) is unique due to its isotopic labeling, which makes it particularly useful in research applications where tracking and studying the compound’s behavior is essential .

Properties

Molecular Formula

C2H6Na2O7P2

Molecular Weight

253.01 g/mol

IUPAC Name

disodium;hydroxy-[2,2,2-trideuterio-1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate

InChI

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2/i1D3;;

InChI Key

GWBBVOVXJZATQQ-GXXYEPOPSA-L

Isomeric SMILES

[2H]C([2H])([2H])C(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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